Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate
Description
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate is a benzimidazole-derived compound featuring a 4-chlorostyryl substituent and an ethyl acetate ester group. The benzimidazole core is a privileged scaffold in medicinal and materials chemistry due to its aromaticity, hydrogen-bonding capability, and structural similarity to purine bases. The ethyl ester group improves solubility and serves as a synthetic handle for further derivatization.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-2-(4-chlorophenyl)ethenyl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-19(23)13-22-17-6-4-3-5-16(17)21-18(22)12-9-14-7-10-15(20)11-8-14/h3-12H,2,13H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXZCFFKWRUYOP-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-chlorostyrylbenzaldehyde: This intermediate is prepared by the condensation of 4-chlorobenzaldehyde with styrene in the presence of a base such as potassium hydroxide.
Formation of 2-(4-chlorostyryl)-1H-1,3-benzimidazole: The 4-chlorostyrylbenzaldehyde is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring system.
Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl bromoacetate in the presence of a base such as sodium ethoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chlorine atom in the 4-chlorostyryl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole ring system can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to anticancer or antimicrobial effects. The 4-chlorostyryl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and properties of compounds analogous to Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate:
Key Comparative Insights:
Core Heterocycle Influence: Benzimidazole vs. Benzotriazole: The benzimidazole core (present in the target compound and ’s derivative) offers two nitrogen atoms in a fused bicyclic system, enabling stronger hydrogen bonding compared to benzotriazole (three nitrogen atoms in a non-fused system) . This difference may affect biological activity, as benzimidazoles are common in kinase inhibitors, while benzotriazoles are often used as corrosion inhibitors. Pyrazole/Triazole vs. Benzimidazole: Pyrazole and triazole derivatives (e.g., and ) exhibit smaller ring systems with fewer π-electrons, reducing conjugation effects compared to the benzimidazole-based target compound.
In the target compound, its conjugation with a styryl group may enhance UV absorption or fluorescence. Morpholine () and α-ketoester () substituents introduce hydrogen-bond acceptors, improving solubility and crystallinity. The target compound lacks such polar groups, which may limit its solubility in aqueous media.
Synthetic Efficiency: The benzotriazole derivative () is synthesized in one step (89% yield), whereas the pyrazolopyrimidine-benzimidazole hybrid () requires four steps but still achieves 89% yield .
The target compound’s 4-chlorostyryl group may promote π-π stacking or van der Waals interactions, influencing its crystallinity .
Biological Activity
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate is a synthetic compound belonging to the class of benzimidazole derivatives. Its structure features a chlorostyryl moiety, which contributes to its biological activity. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H17ClN2O2
- Molecular Weight : 340.8 g/mol
- CAS Number : 206982-86-7
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2O2 |
| Molecular Weight | 340.8 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 498.7±48.0 °C |
| Flash Point | 255.4±29.6 °C |
Medicinal Chemistry Applications
This compound has been investigated for various biological activities:
- Anticancer Activity : Research indicates that compounds with benzimidazole structures exhibit significant anticancer properties. The presence of the chlorostyryl group may enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Studies have shown that benzimidazole derivatives can possess antimicrobial activities against a range of pathogens, including bacteria and fungi. This compound is being explored for its potential as an antibiotic agent.
- Antiviral Effects : The compound's ability to inhibit viral replication is under investigation, particularly in relation to its interaction with viral enzymes and receptors .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The compound could interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of benzimidazole derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
